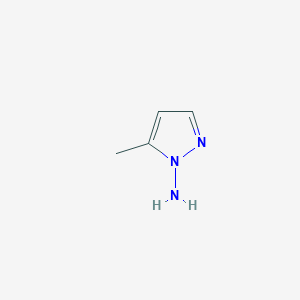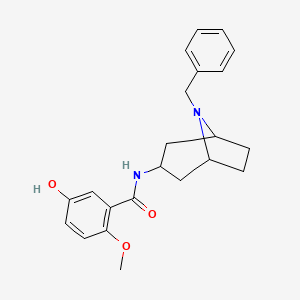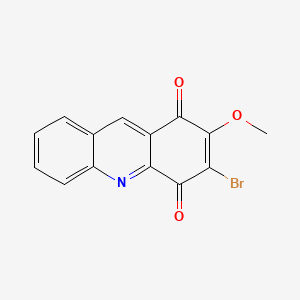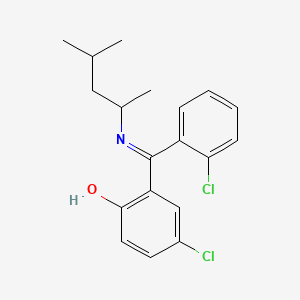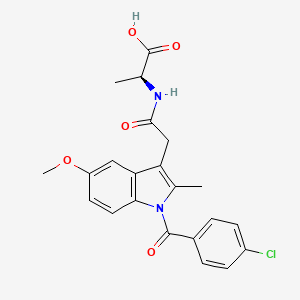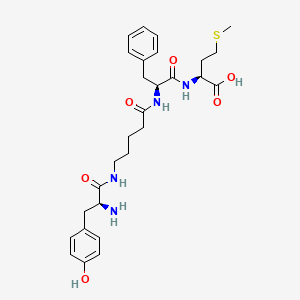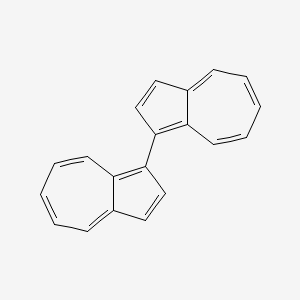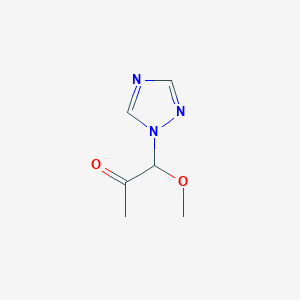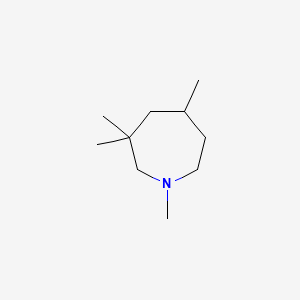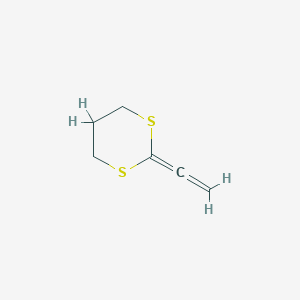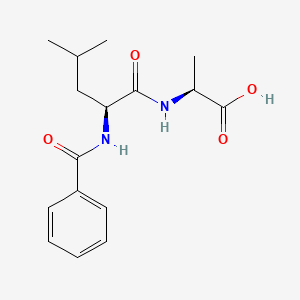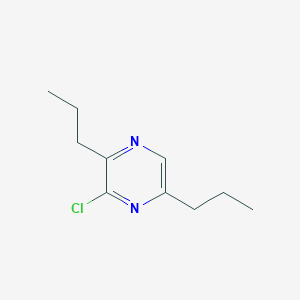
3-Chloro-2,5-dipropylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,5-dipropylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dipropylpyrazine can be achieved through several methods. One common approach involves the chlorination of 2,5-dipropylpyrazine. This can be done using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Chloro-2,5-dipropylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-2,5-dipropylpyrazine, while oxidation may produce this compound N-oxide.
科学研究应用
3-Chloro-2,5-dipropylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-2,5-dipropylpyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and propyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2,5-Dipropylpyrazine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
3-Chloro-2,5-dimethylpyrazine: Similar structure but with methyl groups instead of propyl groups, leading to variations in physical and chemical properties.
3-Chloro-2,5-diphenylpyrazine:
Uniqueness
3-Chloro-2,5-dipropylpyrazine is unique due to the presence of both chlorine and propyl groups, which confer specific chemical behaviors and potential uses. Its ability to undergo various reactions and form stable complexes makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
78754-66-2 |
|---|---|
分子式 |
C10H15ClN2 |
分子量 |
198.69 g/mol |
IUPAC 名称 |
3-chloro-2,5-dipropylpyrazine |
InChI |
InChI=1S/C10H15ClN2/c1-3-5-8-7-12-9(6-4-2)10(11)13-8/h7H,3-6H2,1-2H3 |
InChI 键 |
JOCKNJQKXDBRRQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CN=C(C(=N1)Cl)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



